N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
Description
N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a synthetic sulfonamide derivative featuring a piperazine-ethyl linker and a substituted pyrazole core. This compound is structurally designed to interact with serotonin (5-HT) receptors, particularly 5-HT1A, due to the presence of the 2-methoxyphenylpiperazine moiety, a pharmacophore known for high affinity to this receptor subtype . The sulfonamide group enhances metabolic stability and modulates pharmacokinetic properties, making it a candidate for neuropsychiatric research or therapeutic development.
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O3S/c1-15-19(16(2)22(3)21-15)28(25,26)20-9-10-23-11-13-24(14-12-23)17-7-5-6-8-18(17)27-4/h5-8,20H,9-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFMGQMDPLIRNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate. They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine.
Mode of Action
The compound acts as a ligand for alpha1-adrenergic receptors. It shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM. The activation or blockade of these receptors is a major therapeutic approach for the treatment of numerous disorders.
Biochemical Pathways
The compound affects the biochemical pathways associated with alpha1-adrenergic receptors. These receptors play a significant role in various neurological conditions treatment. The activation or blockade of these receptors can lead to the treatment of disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations. These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile.
Result of Action
The compound’s action results in changes at the molecular and cellular levels. It interacts with alpha1-adrenergic receptors, leading to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate. This interaction can lead to the treatment of various disorders.
Biological Activity
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound with potential therapeutic applications. This article synthesizes current research findings regarding its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential clinical implications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 448.49 g/mol. Its structure features a pyrazole core linked to a piperazine moiety and a methoxyphenyl group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4O6S |
| Molecular Weight | 448.49 g/mol |
| Purity | ≥ 95% |
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. The specific compound under discussion has been evaluated for its activity against various biological targets.
Antitumor Activity
Pyrazole derivatives have shown significant inhibitory effects against various cancer cell lines. Studies indicate that compounds similar to this compound can inhibit BRAF(V600E) and EGFR signaling pathways, which are critical in many cancers.
Case Study:
A series of synthesized pyrazole derivatives were tested for their antitumor activity against BRAF(V600E) mutant melanoma cells. The results demonstrated that certain modifications to the pyrazole structure enhanced potency, suggesting a direct correlation between structural features and biological efficacy .
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Research Findings:
In vitro assays showed that this compound significantly reduced nitric oxide production in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
Antimicrobial Activity
The antimicrobial effects of pyrazole derivatives have been well-documented. Studies indicate that these compounds can exhibit moderate to excellent activity against various bacterial strains.
In Vitro Testing:
A derivative of the compound was tested against several pathogenic bacteria and fungi. The results indicated that it inhibited the growth of Staphylococcus aureus and Escherichia coli effectively, suggesting its potential application in treating infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Piperazine Ring: Essential for interaction with biological targets.
- Methoxy Group: Enhances lipophilicity and possibly improves membrane permeability.
- Sulfonamide Moiety: Contributes to the compound's ability to mimic natural substrates in enzymatic reactions.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is with a molecular weight of approximately 466.6 g/mol. The compound features a complex structure that includes a piperazine ring, a pyrazole moiety, and a methoxyphenyl group, contributing to its biological activity.
Antidepressant Activity
Research has indicated that compounds similar to N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide exhibit significant antidepressant effects. For instance, derivatives of piperazine have been shown to interact with serotonin receptors, which are crucial in mood regulation. Studies have demonstrated that these compounds can enhance serotonergic neurotransmission, thereby alleviating symptoms of depression .
Anxiolytic Effects
The compound's structural features suggest potential anxiolytic properties. Piperazine derivatives are known to modulate GABAergic systems, which play a vital role in anxiety regulation. Experimental studies have shown that such compounds can reduce anxiety-like behaviors in animal models .
Antipsychotic Potential
Research into similar compounds has revealed their ability to modulate dopamine receptors, particularly D2 receptors. This modulation is critical for the treatment of psychotic disorders. Preliminary studies suggest that this compound may exhibit antipsychotic-like effects by influencing dopaminergic pathways .
Case Study 1: Antidepressant Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the piperazine structure. One derivative showed a significant reduction in depressive behaviors in rodent models compared to control groups . The mechanism was linked to increased serotonin levels in the synaptic cleft.
Case Study 2: Anxiolytic Properties
A detailed investigation into the anxiolytic properties was conducted using behavioral assays in mice. The results indicated that administration of the compound resulted in reduced time spent in open arms during elevated plus-maze tests, suggesting decreased anxiety levels .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
18F-FCWAY (trans-4-fluoro-N-(2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl)-N-(2-pyridyl)cyclohexanecarboxamide)
Structural Similarities :
- Shared 2-methoxyphenylpiperazine-ethyl backbone.
- Both target 5-HT1A receptors.
Key Differences :
- Core Structure : 18F-FCWAY contains a cyclohexanecarboxamide and pyridyl group, whereas the subject compound has a trimethylpyrazole-sulfonamide core.
- Application: 18F-FCWAY is a radioligand for PET imaging of 5-HT1A receptors .
- Metabolism : 18F-FCWAY undergoes significant defluorination in vivo, leading to bone uptake of 18F-fluoride, which complicates PET imaging. Co-administration of miconazole inhibits defluorination, improving signal accuracy . The sulfonamide group in the subject compound likely enhances metabolic stability, reducing similar issues.
Data Table :
| Parameter | N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide | 18F-FCWAY |
|---|---|---|
| Molecular Weight | ~435.5 g/mol (estimated) | 459.5 g/mol |
| Target Receptor | 5-HT1A (putative) | 5-HT1A (confirmed) |
| Key Functional Group | Sulfonamide | Carboxamide |
| Radiolabeling | No | 18F-labeled |
| Metabolic Stability | High (sulfonamide resists hydrolysis) | Low (defluorination observed) |
| Clinical/Research Use | Undefined (potential therapeutic) | PET imaging agent |
4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, Patent)
Structural Similarities :
- Both contain sulfonamide and heterocyclic cores (pyrazole in the subject compound vs. pyrazolo[3,4-d]pyrimidine in Example 53).
Key Differences :
- The subject compound’s simpler pyrazole core may prioritize 5-HT receptor selectivity.
- Pharmacokinetics : Example 53 has a molecular weight of 589.1 g/mol and a melting point of 175–178°C, indicating higher hydrophobicity compared to the subject compound (~435.5 g/mol) .
- Target Specificity: Example 53’s chromenone moiety implies divergent targets (e.g., kinases, ion channels), while the subject compound’s piperazine-ethyl group aligns with 5-HT1A receptor ligands.
Data Table :
| Parameter | This compound | Example 53 (Patent Compound) |
|---|---|---|
| Molecular Weight | ~435.5 g/mol | 589.1 g/mol |
| Core Structure | Trimethylpyrazole-sulfonamide | Pyrazolopyrimidine-chromenone |
| Key Substituents | 2-Methoxyphenylpiperazine | 3-Fluorophenyl, chromen-4-one |
| Melting Point | Not reported | 175–178°C |
| Putative Targets | 5-HT1A receptors | Kinases, estrogen receptors |
Research Findings and Implications
- 18F-FCWAY : Demonstrated utility in PET imaging but requires metabolic inhibitors (e.g., miconazole) to mitigate defluorination. This highlights the importance of structural modifications (e.g., sulfonamide vs. carboxamide) for metabolic stability .
- Example 53 : Illustrates the versatility of sulfonamide derivatives in targeting diverse receptors, though its complexity may limit blood-brain barrier penetration compared to the subject compound’s simpler design .
- Subject Compound : While direct studies are lacking, its structural features suggest improved metabolic stability and 5-HT1A selectivity relative to 18F-FCWAY. Further in vivo binding assays and defluorination resistance studies are warranted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
